((Tetrahydrothiophen-2-yl)methyl)hydrazine

Medicinal Chemistry Building Block Sourcing Library Design

((Tetrahydrothiophen-2-yl)methyl)hydrazine is a bifunctional organosulfur building block (C₅H₁₂N₂S, MW 132.23) comprising a saturated tetrahydrothiophene (thiolane) ring linked via a methylene bridge to a terminal hydrazine (–NH–NH₂) group. Unlike its aromatic thiophene counterpart, the fully saturated ring eliminates π-conjugation, conferring aliphatic thioether character with distinct conformational flexibility, oxidation susceptibility, and metabolic processing.

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
Cat. No. B13640934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Tetrahydrothiophen-2-yl)methyl)hydrazine
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESC1CC(SC1)CNN
InChIInChI=1S/C5H12N2S/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2
InChIKeyADUQYULWMUSBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((Tetrahydrothiophen-2-yl)methyl)hydrazine (CAS 1341839-98-2): Saturated Thioether–Hydrazine Building Block for sp³-Rich Molecular Design


((Tetrahydrothiophen-2-yl)methyl)hydrazine is a bifunctional organosulfur building block (C₅H₁₂N₂S, MW 132.23) comprising a saturated tetrahydrothiophene (thiolane) ring linked via a methylene bridge to a terminal hydrazine (–NH–NH₂) group . Unlike its aromatic thiophene counterpart, the fully saturated ring eliminates π-conjugation, conferring aliphatic thioether character with distinct conformational flexibility, oxidation susceptibility, and metabolic processing [1]. The compound is supplied as a free base (97–98% purity) and serves as a versatile intermediate for constructing hydrazone, hydrazide, and heterocyclic libraries in medicinal chemistry and agrochemical research .

Why (2-Thienylmethyl)hydrazine and Other Hydrazine Analogs Cannot Replace ((Tetrahydrothiophen-2-yl)methyl)hydrazine in Procurement


The aromatic analog (2-thienylmethyl)hydrazine (CAS 99418-98-1, C₅H₈N₂S, MW 128.20, LogP 0.35) and positional isomers such as (thiolan-3-ylmethyl)hydrazine (CAS 1343167-64-5) share core hydrazine functionality but diverge critically in ring electronics, sulfur reactivity, and metabolic fate. The saturated tetrahydrothiophene ring is an aliphatic thioether susceptible to rapid sulfoxidation—approximately 10% conversion in 30 minutes under in vitro monooxygenase conditions—whereas the aromatic thiophene undergoes CYP-mediated epoxidation, generating chemically distinct and potentially reactive metabolites [1]. Furthermore, the 2-ylmethyl regiochemistry places the hydrazine in a sterically and electronically distinct environment compared to the 3-ylmethyl analog, affecting both synthetic derivatization outcomes and biological recognition . These differences mean that structure–activity relationships (SAR) developed with one analog cannot be reliably extrapolated to another, making informed, evidence-based selection essential for reproducible research.

((Tetrahydrothiophen-2-yl)methyl)hydrazine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Molecular Weight and Formula Differentiation: Saturated vs. Aromatic Ring Core

((Tetrahydrothiophen-2-yl)methyl)hydrazine carries four additional hydrogen atoms relative to its aromatic analog (2-thienylmethyl)hydrazine, resulting in a molecular weight of 132.23 Da versus 128.20 Da—a mass increment of 4.03 Da (Δ 3.1%) that is readily distinguishable by LC-MS and reflects fundamental differences in ring saturation state . This saturation eliminates aromatic π–π stacking potential while introducing sp³-conformational flexibility and two additional hydrogen atoms available for intermolecular interactions. The aromatic comparator has an experimentally determined LogP of 0.35; the target compound, bearing a more hydrophobic saturated ring, is predicted to exhibit a moderately higher LogP (estimated range 0.8–1.2 based on the +4H increment), which carries implications for partitioning behavior in biological assays and chromatographic purification .

Medicinal Chemistry Building Block Sourcing Library Design

Metabolic Pathway Divergence: Quantified Sulfoxidation vs. CYP Epoxidation Liability

The saturated tetrahydrothiophene ring undergoes metabolic sulfoxidation—a well-characterized pathway for alicyclic thioethers—with in vitro rat-liver monooxygenase studies showing approximately 10% conversion of tetrahydrothiophene to its sulfoxide within 30 minutes, while the sulfone forms only in trace amounts [1]. In vivo rat studies at doses of 5–100 mg/kg reveal that sulfoxide accounts for 15–25% and sulfone for approximately 5% of administered dose, confirming sulfoxidation as the quantitatively dominant metabolic route [1]. In contrast, aromatic thiophenes are primarily metabolized via CYP450-mediated epoxidation of the π-system, generating electrophilic epoxide intermediates that can covalently modify proteins and contribute to idiosyncratic toxicity [2]. This metabolic bifurcation means that the target compound's clearance mechanism and metabolite profile are mechanistically distinct from its aromatic congener, directly impacting lead optimization decisions where metabolic soft-spot analysis is critical.

Drug Metabolism ADME-Tox Pharmacokinetics

Sulfur Reactivity and Oxidation Chemistry: Aliphatic Thioether vs. Aromatic Thiophene

The sulfur atom in the tetrahydrothiophene ring behaves as a prototypical aliphatic thioether: it is readily oxidized to sulfoxide and sulfone under controlled conditions. Preparative sulfoxidation of tetrahydrothiophene using dimethyl sulfoxide (50% molar excess) yields the sulfoxide in 58% isolated yield without overoxidation to the sulfone [1]. This contrasts with aromatic thiophene, where the sulfur lone pair participates in the 6π-electron aromatic system, rendering electrophilic substitution at carbon the dominant reactivity manifold rather than sulfur oxidation . The aliphatic thioether sulfur also acts as a softer Lewis base (pKa of conjugate acid ≈ –4.4 for tetrahydrothiophene) compared to the aromatic thiophene sulfur, enabling selective metal coordination and differential reactivity in transition-metal-catalyzed transformations [2]. For the target hydrazine compound, this means the sulfur center offers an orthogonal derivatization handle—sulfoxidation or metal coordination at sulfur can proceed independently of hydrazine functionalization, enabling sequential, chemoselective library synthesis.

Synthetic Chemistry Oxidation Chemistry Scaffold Functionalization

Regiochemistry Matters: 2-ylmethyl vs. 3-ylmethyl Positional Isomer Differentiation

((Tetrahydrothiophen-2-yl)methyl)hydrazine bears the hydrazinylmethyl substituent at the 2-position of the thiolane ring, placing the nucleophilic hydrazine proximal to the sulfur atom (through-bond distance S–C2–CH₂–NH: 3 bonds). The positional isomer (thiolan-3-ylmethyl)hydrazine (CAS 1343167-64-5) positions the substituent at the 3-position (S–C3–CH₂–NH: 4 bonds), introducing a different spatial relationship between the sulfur lone pair and the hydrazine moiety . This regiochemical difference affects both intramolecular interactions (potential S···H–N hydrogen bonding in the 2-isomer) and the steric environment during derivatization reactions. The 2-isomer's proximity to sulfur also influences the electronic environment of the hydrazine NH₂ group through inductive effects transmitted across fewer bonds, potentially modulating nucleophilicity and pKa [1]. Both isomers share the molecular formula C₅H₁₂N₂S (MW 132.23), making them isobaric and requiring careful analytical discrimination (e.g., by NMR or retention time) during procurement and quality control.

Structure–Activity Relationship Isomer Purity Medicinal Chemistry

Free Base vs. Hydrochloride Salt: Nucleophilicity and Synthetic Versatility Advantage

((Tetrahydrothiophen-2-yl)methyl)hydrazine is supplied as the free base (MW 132.23), whereas many structurally related hydrazine building blocks are commercialized as hydrochloride salts—for example, (2-thienylmethyl)hydrazine hydrochloride (MW 164.66) and (thiolan-3-ylmethyl)hydrazine dihydrochloride (MW 205.15) [1]. The free base form presents the hydrazine –NH₂ group in its fully nucleophilic state, eliminating the need for a pre-reaction neutralization step that would otherwise consume base, generate salt byproducts, and potentially reduce yield in subsequent condensations with carbonyl compounds, isocyanates, or activated carboxylic acids . The absence of a hydrochloride counterion also reduces the mass contribution of non-productive salt in reaction stoichiometry calculations—the free base contributes 100% of its mass as reactive species, versus only 80.1% for the mono-HCl salt and 64.4% for the di-HCl salt on a mass basis.

Synthetic Chemistry Reagent Selection Derivatization

Procurement-Driven Application Scenarios for ((Tetrahydrothiophen-2-yl)methyl)hydrazine Based on Quantitative Differentiation Evidence


sp³-Rich Fragment Library Synthesis Requiring Saturated Heterocycle Diversity

Medicinal chemistry campaigns increasingly prioritize sp³-rich, non-planar scaffolds to improve clinical success rates by accessing underexploited three-dimensional chemical space [1]. ((Tetrahydrothiophen-2-yl)methyl)hydrazine delivers a fully saturated five-membered sulfur heterocycle (4 sp³ carbons) with a hydrazine exit vector amenable to parallel derivatization. The 4.03 Da mass increment over its aromatic analog (Section 3, Evidence Item 1) provides positive identification in library QC, while the orthogonal sulfur oxidation handle (58% preparative sulfoxide yield; Section 3, Evidence Item 3) enables post-library oxidation to generate sulfoxide/sulfone sub-libraries without resynthesis. The free base form eliminates neutralization steps, accelerating parallel synthesis workflows.

Metabolic Soft-Spot Engineering: Replacing Aromatic Thiophene with Saturated Thiolane to Mitigate CYP Epoxidation Risk

Aromatic thiophene rings in lead compounds are a recognized metabolic liability due to CYP-catalyzed epoxidation generating reactive, potentially toxic metabolites [2]. Replacing the aromatic thiophene with a saturated tetrahydrothiophene—as embodied in ((Tetrahydrothiophen-2-yl)methyl)hydrazine—redirects metabolism toward the predictable and generally less toxicologically concerning sulfoxidation pathway (~10% conversion/30 min in vitro; Section 3, Evidence Item 2) [3]. This scaffold-hopping strategy preserves the five-membered sulfur heterocycle motif while eliminating the π-system required for epoxide formation. The hydrazine group further serves as a synthetic anchor for appending the remainder of the lead molecule, enabling systematic SAR exploration of the saturated thioether-for-thiophene substitution.

Chemoselective Bifunctional Building Block for Sequential Derivatization Strategies

The compound's two chemically orthogonal reactive centers—the nucleophilic hydrazine (–NHNH₂) and the oxidizable aliphatic thioether sulfur—enable sequential, protecting-group-minimal diversification [1]. The free base hydrazine can first be condensed with aldehydes, ketones, or carboxylic acid derivatives to form hydrazones or hydrazides. Subsequently, the tetrahydrothiophene sulfur can be oxidized to sulfoxide (58% yield with DMSO; Section 3, Evidence Item 3) or coordinated to transition metals. This sequential reactivity is unavailable with aromatic thiophene analogs, where sulfur oxidation competes unfavorably with electrophilic ring substitution. The 2-ylmethyl regiochemistry (Section 3, Evidence Item 4) further ensures a defined spatial relationship between the two reactive centers.

Agrochemical Intermediate with Thioether Oxidation Potential for Pro-Pesticide Design

Hydrazine derivatives have established precedent as pesticidal active ingredients and intermediates, with patents disclosing hydrazine compounds bearing heterocyclic substituents for insecticidal applications [4]. The tetrahydrothiophene moiety in ((Tetrahydrothiophen-2-yl)methyl)hydrazine provides a latent sulfoxidation site that can be exploited in pro-pesticide strategies: the thioether is relatively lipophilic (estimated LogP 0.8–1.2) and membrane-permeable, while in vivo sulfoxidation generates a more polar sulfoxide metabolite with altered distribution properties. The 15–25% in vivo sulfoxidation rate observed for the parent tetrahydrothiophene scaffold (Section 3, Evidence Item 2) provides a quantitative benchmark for designing analogs with tuned metabolic activation rates.

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